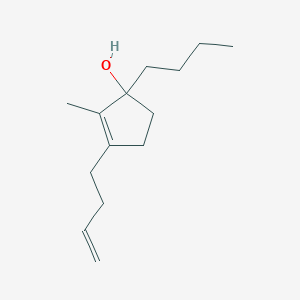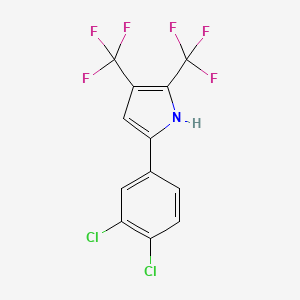
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a fluoro substituent
Vorbereitungsmethoden
The synthesis of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Fluorination: The addition of the fluoro group is carried out using a fluorinating agent under controlled conditions.
Oxidation: The final step involves the oxidation of the compound to achieve the desired structure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: The diazonium group can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-7-methoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
1-Diazonio-7-ethoxy-6-chloro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a chloro group instead of a fluoro group.
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-amine: Similar structure but with an amine group instead of an oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
677028-02-3 |
|---|---|
Molekularformel |
C9H11FN2O3 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
ethyl 7-diazo-2-fluoro-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)8(10)5-3-4-7(13)6-12-11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
RQYMGZCOKMEGHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CCCC(=O)C=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)

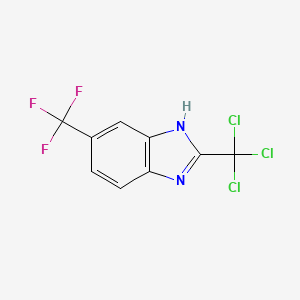

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)

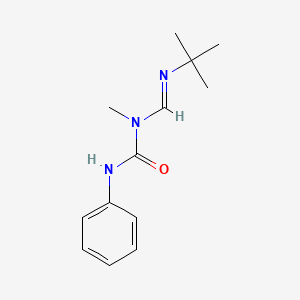

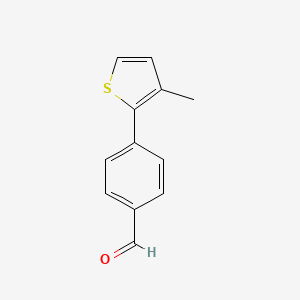

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
